molecular formula C15H12O B1610939 (4-(Phenylethynyl)phenyl)methanol CAS No. 54737-75-6

(4-(Phenylethynyl)phenyl)methanol

Cat. No. B1610939
M. Wt: 208.25 g/mol
InChI Key: LLAXRYBKRTYKLH-UHFFFAOYSA-N
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Patent
US03957871

Procedure details

Thionyl chloride, 7 ml., is added dropwise to a stirred solution of 6.0 g. (0.0288 mole) of 4-(phenylethynyl) benzyl alcohol in 100 ml. of dry chloroform at room temperature and the mixture is stirred for 6 hours. Solvent is evaporated under reduced pressure and at a temperature below 50°. The residue is freed from traces of thionyl chloride by dissolution in dry benzene and evaporation under reduced pressure. This process is repeated and the residual solid product is purified by sublimation in vacuo; m.p. 61.5°-63.5°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.0288 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[C:5]1([C:11]#[C:12][C:13]2[CH:20]=[CH:19][C:16]([CH2:17]O)=[CH:15][CH:14]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>C(Cl)(Cl)Cl>[C:5]1([C:11]#[C:12][C:13]2[CH:20]=[CH:19][C:16]([CH2:17][Cl:3])=[CH:15][CH:14]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0.0288 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC1=CC=C(CO)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
, is added dropwise to a stirred solution of 6.0 g
CUSTOM
Type
CUSTOM
Details
Solvent is evaporated under reduced pressure and at a temperature below 50°
DISSOLUTION
Type
DISSOLUTION
Details
The residue is freed from traces of thionyl chloride by dissolution in dry benzene
CUSTOM
Type
CUSTOM
Details
evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residual solid product is purified by sublimation in vacuo

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C#CC1=CC=C(CCl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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